N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide
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Overview
Description
N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of the difluoromethyl group and the quinoxaline moiety in its structure suggests that it may exhibit significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide typically involves multiple steps, including the formation of the difluoromethylcyclopropyl intermediate and the subsequent coupling with the quinoxaline derivative. One common approach involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a cyclopropyl ring, followed by the acylation of the resulting intermediate with a quinoxaline derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient difluoromethylation and acylation reactions, as well as purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the quinoxaline moiety.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline oxides, while reduction could produce reduced quinoxaline derivatives .
Scientific Research Applications
N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and quinoxaline moiety may contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(trifluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide
- N-[1-(fluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide
- N-[1-(methyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide
Uniqueness
N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide is unique due to the presence of the difluoromethyl group, which can enhance its metabolic stability and bioavailability compared to its analogs. This structural feature may also influence its pharmacokinetic properties and overall efficacy .
Properties
IUPAC Name |
N-[1-(difluoromethyl)cyclopropyl]-2-(2-oxoquinoxalin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3O2/c15-13(16)14(5-6-14)18-11(20)8-19-10-4-2-1-3-9(10)17-7-12(19)21/h1-4,7,13H,5-6,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQYKUKRFJAMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)NC(=O)CN2C3=CC=CC=C3N=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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